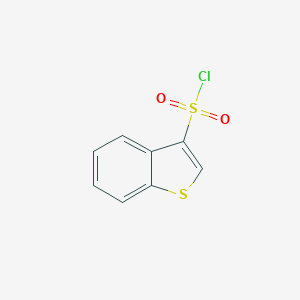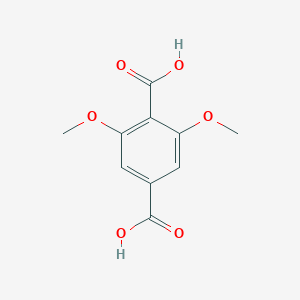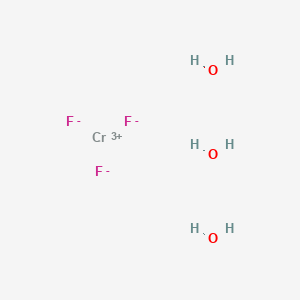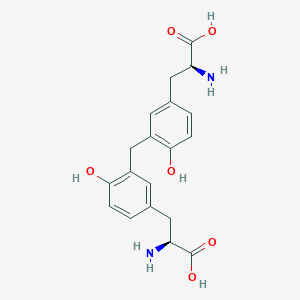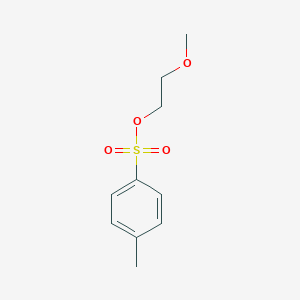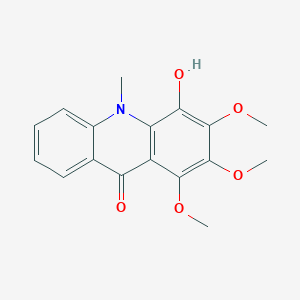
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone, also known as C-1748, is a synthetic compound that has been extensively studied for its potential use in various fields of science. This compound exhibits a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells. It may also inhibit viral replication and bacterial growth by disrupting their metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to inhibit viral replication and bacterial growth by disrupting their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone. One direction is to explore its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and humans. Another direction is to investigate its potential use as an antiviral and antibacterial agent. Further studies are needed to determine its mechanism of action and potential toxicity to cells. Additionally, studies are needed to explore its potential use in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone involves the condensation of 2,4,5-trimethoxybenzaldehyde with 2-amino-4,5-dimethoxybenzoic acid in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone has been extensively studied for its potential use in various fields of science. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against the herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Propiedades
Número CAS |
17014-63-0 |
|---|---|
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
4-hydroxy-1,2,3-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)14(20)16(22-3)17(23-4)15(11)21-2/h5-8,20H,1-4H3 |
Clave InChI |
BYNANOJTVKJCIW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)O |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)O |
Otros números CAS |
17014-63-0 |
Sinónimos |
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



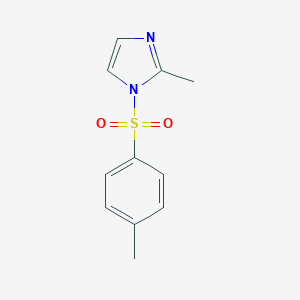
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)

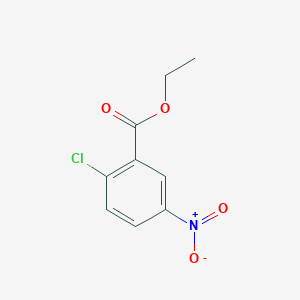
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
